4-(Trifluoromethyl)nicotinaldehyde
Overview
Description
4-(Trifluoromethyl)nicotinaldehyde is a chemical compound with the CAS Number: 1083197-78-7 and a molecular weight of 175.11 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinaldehyde involves a reaction mixture that is purified by chromatography on silica gel . The desired product is obtained as a yellow oil .Molecular Structure Analysis
The linear formula of 4-(Trifluoromethyl)nicotinaldehyde is C7H4F3NO .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, which include 4-(Trifluoromethyl)nicotinaldehyde, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)nicotinaldehyde is a liquid at room temperature . It has a molecular weight of 175.11 .Scientific Research Applications
Chemical Education
Lastly, 4-(Trifluoromethyl)nicotinaldehyde is used in chemical education as an example of a functionalized aromatic aldehyde. It helps students understand the influence of substituents on the reactivity and properties of aromatic compounds.
Each of these applications leverages the unique chemical properties of 4-(Trifluoromethyl)nicotinaldehyde , demonstrating its versatility and importance in scientific research. The compound’s ability to influence the electronic and physical properties of molecules makes it a valuable tool across various fields of chemistry and material science .
Mechanism of Action
Safety and Hazards
The safety information for 4-(Trifluoromethyl)nicotinaldehyde includes several hazard statements: H301-H315-H317-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXJOJOYYLHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)nicotinaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.